3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group, oxadiazole ring, and thiophene moiety contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the thiophene and oxadiazole moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in enzyme inhibition studies.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in material science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-methyl-1,2,4-oxadiazole
- 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-chloro-1,2,4-oxadiazole
Uniqueness
The presence of the trifluoromethyl group in 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a more potent and selective agent in various applications.
Biological Activity
The compound 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole , commonly referred to as S460-0196, belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C20H18N6O2S
Molecular Weight : 406.47 g/mol
LogP : 3.745 (indicating moderate lipophilicity)
Water Solubility : LogSw = -3.73 (low solubility in water)
The structure features a trifluoromethyl group, which is often associated with enhanced biological activity due to increased metabolic stability and altered pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to S460-0196 have shown effectiveness against various cancer cell lines:
- Colon Carcinoma : Compounds with similar structures demonstrated notable cytotoxicity against HCT-15 colon carcinoma cells with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .
Antimicrobial Activity
Oxadiazole derivatives have been evaluated for their antimicrobial properties. Preliminary data suggest that S460-0196 may possess activity against both gram-positive and gram-negative bacteria. The presence of the thiophene moiety is believed to enhance this activity by facilitating interaction with bacterial membranes .
Antioxidant Activity
Research has shown that oxadiazole derivatives can exhibit antioxidant properties. The antioxidant activity is crucial for protecting cells from oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
The biological activities of S460-0196 can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Mechanisms : By scavenging free radicals, S460-0196 may reduce oxidative damage in cells.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-7-2-3-9(22-7)11(20)19-5-4-8(6-19)10-17-12(21-18-10)13(14,15)16/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKQNOOQJXORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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